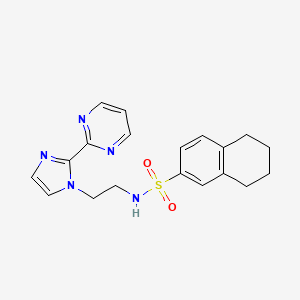
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities . These compounds are typically designed to interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness and malaria .
Mode of Action
For instance, some 2-aminopyrimidines have been reported to exhibit their antiplasmodial activity by inhibiting the synthesis of nucleic acids in the Plasmodium parasite .
Biochemical Pathways
Given the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely interferes with the metabolic pathways essential for the survival and replication of the trypanosoma and plasmodium parasites .
Result of Action
Based on the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely leads to the death of the trypanosoma and plasmodium parasites, thereby alleviating the symptoms of the diseases they cause .
生物活性
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrimidine ring with an imidazole moiety and a tetrahydronaphthalene sulfonamide. The molecular formula is C₁₆H₁₈N₄O₂S, and it has a molecular weight of approximately 342.41 g/mol. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease processes. For instance:
- G-Protein Coupled Receptors (GPCRs) : Similar compounds have been studied for their ability to modulate GPCRs, which play crucial roles in signal transduction pathways affecting cell proliferation and survival .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to therapeutic effects in conditions such as glaucoma and hypertension .
Antimicrobial Effects
Compounds containing pyrimidine and imidazole rings are often explored for their antimicrobial properties. Research suggests that these structures can enhance the efficacy of traditional antibiotics or serve as standalone antimicrobial agents . The sulfonamide component may also contribute to these effects by disrupting bacterial folate synthesis.
Case Studies and Research Findings
- In Vitro Studies : Laboratory experiments have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines, including those derived from breast and lung cancers. For example, one study reported an IC50 value of 17.54 nM for a structurally similar compound against H358 lung cancer cells .
- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can significantly reduce tumor growth when administered at specific dosages . These findings support the potential application of this compound in cancer therapy.
- Combination Therapies : Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects. This approach is particularly relevant in treating resistant cancer types .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 342.41 g/mol |
| Potential Targets | GPCRs, Carbonic Anhydrase |
| Anticancer Activity | IC50 ~ 17.54 nM (H358 cells) |
| Antimicrobial Potential | Yes (related compounds) |
属性
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,17-7-6-15-4-1-2-5-16(15)14-17)23-11-13-24-12-10-22-19(24)18-20-8-3-9-21-18/h3,6-10,12,14,23H,1-2,4-5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDKXMUNVCBMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














